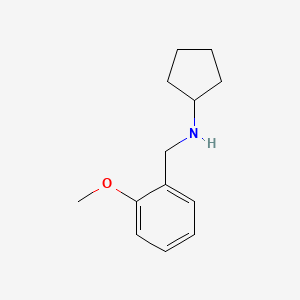

N-(2-methoxybenzyl)cyclopentanamine

Description

Contextualization within N-2-methoxybenzyl-substituted Compounds and Phenethylamines

N-(2-methoxybenzyl)cyclopentanamine belongs to the broad chemical class of substituted amines. Its structure can be deconstructed into two key components: a cyclopentanamine moiety and an N-(2-methoxybenzyl) group. This specific combination situates it within two important families of neuropharmacologically active compounds.

The first is the family of phenethylamines , which are a class of organic compounds with a phenethylamine (B48288) backbone. This core structure is the foundation for many naturally occurring and synthetic compounds that act as central nervous system stimulants and neurotransmitters. nih.gov Phenethylamines regulate monoamine neurotransmission, and their derivatives include a wide range of substances studied for their effects on dopamine (B1211576) and serotonin (B10506) systems. nih.govnih.gov

The second, and more defining, family is the N-2-methoxybenzyl-substituted compounds . The addition of an N-benzyl group, particularly one with a methoxy (B1213986) substitution at the 2-position (ortho-position) of the benzyl (B1604629) ring, has been a critical focus of medicinal chemistry research. This substitution is famously associated with the "NBOMe" series of compounds, which are N-(2-methoxybenzyl) derivatives of 2,5-dimethoxy-substituted phenethylamines. nih.gov Research has consistently shown that the N-(2-methoxybenzyl) moiety dramatically increases the potency of these phenethylamine compounds at specific serotonin receptors. nih.govresearchgate.net

This compound is a structural analog of the NBOMe phenethylamines. Instead of the phenylethyl group, it features a cyclopentyl ring attached to the nitrogen atom. This structural modification makes it a valuable tool for researchers exploring structure-activity relationships (SAR), as it helps to elucidate how changes from an acyclic, aromatic side chain (phenethyl) to a cyclic, aliphatic one (cyclopentyl) affect the compound's interaction with biological targets.

Significance in Medicinal Chemistry and Neuropharmacology Research

The primary significance of N-2-methoxybenzyl-substituted compounds in medicinal chemistry and neuropharmacology lies in their profound effects on the serotonin receptor system, particularly the 5-HT₂A receptor. The N-(2-methoxybenzyl) substitution on phenethylamine analogs confers a remarkable increase in binding affinity and functional activity at this receptor. nih.govcore.ac.uk These compounds have become invaluable tools for probing the structure and function of the 5-HT₂A receptor, which is implicated in a wide range of neurological processes.

Studies comparing N-2-methoxybenzyl-phenethylamines (NBOMes) to their parent phenethylamine compounds (2C series) have demonstrated that the N-2-methoxybenzyl group can increase binding affinity by up to 300-fold. researchgate.net This substitution also enhances selectivity for the 5-HT₂A receptor over other serotonin receptors like 5-HT₂C and 5-HT₁A. nih.govresearchgate.net

The N-2-methoxybenzyl group is thought to engage with specific amino acid residues, such as phenylalanine, within the receptor's binding pocket, leading to a more stable and active receptor conformation. researchgate.net The significance of this compound, therefore, lies in its potential to further delineate these interactions. By replacing the phenethyl moiety with a cyclopentyl group, researchers can investigate the role of the phenethylamine backbone in receptor binding and activation, contributing to a more refined understanding of the pharmacophore required for high-potency 5-HT₂A agonism.

Table 1: Comparison of Receptor Binding Affinities (Ki, nM) of 2C-I and its N-(2-methoxybenzyl) Analog, 25I-NBOMe A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT₂A Receptor | 5-HT₂C Receptor |

|---|---|---|

| 2C-I (2,5-Dimethoxy-4-iodophenethylamine) | 40 nM | 111 nM |

| 25I-NBOMe (N-(2-methoxybenzyl)-2C-I) | 0.044 nM | 1 nM |

This data, derived from studies on phenethylamine analogs, illustrates the dramatic increase in affinity for serotonin receptors conferred by the N-(2-methoxybenzyl) group. core.ac.uk

Overview of Research Trajectories for this compound and Analogs

The research trajectory for compounds like this compound is guided by the principles of drug design and discovery, focusing on understanding how molecular structure dictates pharmacological function.

Synthesis and Characterization: The initial step in the research trajectory involves the chemical synthesis of this compound and its analogs. Standard organic chemistry methods, such as reductive amination, are typically employed for this purpose. nih.gov Following synthesis, rigorous characterization using techniques like NMR spectroscopy and mass spectrometry is essential to confirm the structure and purity of the compounds.

Pharmacological Profiling: The core of the research involves detailed pharmacological evaluation. This includes in vitro binding assays to determine the affinity of the compounds for a wide range of neuroreceptors, including various serotonin and dopamine receptor subtypes. nih.govnih.gov Functional assays are then used to determine whether the compounds act as agonists, antagonists, or modulators at these receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: this compound is an ideal candidate for SAR studies. By systematically modifying its structure—for example, by changing the substitution on the benzyl ring or altering the size and nature of the cycloalkyl group—researchers can map the structural requirements for activity at specific receptors. nih.gov This knowledge is crucial for the rational design of new molecules with desired pharmacological profiles, such as highly selective agonists for studying receptor function or potential therapeutic agents.

Computational Modeling: Molecular modeling and docking studies are often used in conjunction with experimental data. These computational methods can predict how compounds like this compound might bind to a receptor's active site, providing insights into the specific molecular interactions that drive affinity and efficacy. researchgate.net This helps to explain experimental SAR data and guide the design of future analogs.

The exploration of analogs of this compound contributes to a fundamental understanding of neuroreceptor pharmacology, which is foundational for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGORSHWNTYOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355155 | |

| Record name | N-(2-methoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353777-76-1 | |

| Record name | N-Cyclopentyl-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353777-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-methoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of N-(2-methoxybenzyl) Moiety on Receptor Binding Affinity and Potency

The addition of an N-benzyl moiety, particularly the N-(2-methoxybenzyl) group (NBOMe), to amine compounds has a profound impact on their pharmacological profile, especially concerning serotonergic receptors. Research consistently shows that this specific substitution dramatically enhances binding affinity and functional potency at the human serotonin (B10506) 2A (5-HT2A) receptor, a key target for psychedelic compounds. nih.goveuropeanreview.org

Studies comparing N-benzylphenethylamines to their primary amine counterparts (the "2C" series) demonstrate a significant increase in 5-HT2A affinity. For instance, the addition of a simple N-benzyl group to 2,5-dimethoxyphenethylamine (2C-H) increases affinity 13-fold. europeanreview.org This enhancement is even more pronounced with a methoxy (B1213986) substituent on the benzyl (B1604629) ring; adding an N-(2-methoxy)benzyl group results in a 190-fold increase in affinity for the 5-HT2A receptor compared to the parent 2C-H compound. europeanreview.org

This N-substitution also modulates activity at other receptors. The N-2-methoxybenzyl group generally increases binding affinity at 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov Conversely, it tends to reduce binding affinity for 5-HT1A receptors, which significantly increases the selectivity of these compounds for the 5-HT2A receptor over the 5-HT1A receptor. nih.govresearchgate.net As a result, NBOMe-type compounds are recognized as highly potent 5-HT2A receptor agonists, with potencies often in the sub-nanomolar range. nih.govnih.gov

Positional and Substituent Effects on the Methoxybenzyl Group

The specific placement and nature of substituents on the N-benzyl ring are critical determinants of a compound's affinity and potency.

Positional Effects: The position of the methoxy group on the benzyl ring is a key factor. For N-benzylphenethylamines, the highest potency is consistently associated with an ortho (2-position) substituent on the benzyl ring, particularly if it is an oxygen-containing group like methoxy (-OCH3) or hydroxyl (-OH). nih.gov Studies on N-benzylated tryptamines confirmed that substitution in the ortho or meta (3-position) enhanced affinity, whereas para (4-position) substitution resulted in a decrease. nih.gov While 2-methoxy, 3-methoxy, and 4-methoxybenzyl isomers may have nearly identical mass spectra, their biological activities can differ. ojp.gov Research has also shown that N-(2-hydroxybenzyl) substituted compounds can be even more potent than their N-(2-methoxybenzyl) counterparts. nih.gov

Substituent Effects: Beyond the methoxy group, other substitutions on the benzyl ring have been explored. Replacing the 2-methoxy group with a 2,3-methylenedioxy moiety can also produce highly potent and selective compounds. nih.gov In contrast, adding bulky or certain polar substituents can decrease activity. For example, in the parent phenethylamine (B48288) series, hydrogen bond-donating groups like -COOH or -NH2 at the 4-position of the phenethylamine ring are known to decrease affinity by several orders of magnitude. nih.gov The interplay between the N-benzyl substituent and the rest of the molecule is complex, suggesting that the N-benzyl group influences how the primary pharmacophore interacts with the receptor binding pocket. nih.gov

Impact of Cyclopentanamine Ring Modifications on Biological Activity

While extensive research has been conducted on the phenethylamine and tryptamine (B22526) backbones of many psychoactive compounds, specific literature detailing the structure-activity relationships of modifications to the cyclopentanamine ring in N-(2-methoxybenzyl)cyclopentanamine is not as readily available. The cyclopentanamine moiety serves as the foundational amine structure to which the critical N-(2-methoxybenzyl) group is attached.

In the broader context of medicinal chemistry, the size and conformation of such alicyclic rings are known to be important for biological activity. It can be hypothesized that altering the cyclopentyl ring—for example, by expanding it to a cyclohexyl ring or contracting it to a cyclobutyl ring—would impact the compound's affinity and efficacy. These modifications would alter the steric profile and the bond angles of the nitrogen atom, potentially affecting how the entire molecule fits into the receptor's binding site. Furthermore, adding substituents to the cyclopentyl ring itself would introduce new steric and electronic features that could either enhance or hinder receptor interaction. However, without direct experimental data from studies on N-(2-methoxybenzyl)cycloalkylamine analogues, these points remain speculative.

Comparative SAR Analysis with Parent Phenethylamine Structures (e.g., 2C compounds)

The most direct way to understand the SAR of N-(2-methoxybenzyl) derivatives is by comparing them to their parent phenethylamine structures, the 2C-X series. The 2C-X compounds are 2,5-dimethoxyphenethylamines with a variable substituent at the 4-position. The addition of the N-(2-methoxybenzyl) group to create the "NBOMe" series results in a dramatic and consistent increase in potency. europeanreview.orgnih.gov

For example, 25I-NBOMe is the N-(2-methoxybenzyl) derivative of 2C-I. In vitro studies show that 25I-NBOMe has a sub-nanomolar affinity for the 5-HT2A receptor, making it significantly more potent than 2C-I. nih.gov This trend holds across the series. The N-2-methoxybenzyl substitution consistently transforms moderately potent 2C compounds into exceptionally potent 5-HT2A agonists. nih.govresearchgate.net This potency increase is a direct result of the N-benzyl moiety's interaction with the receptor, which appears to anchor the ligand more effectively in the binding pocket. nih.gov

Rational Drug Design Principles Derived from SAR Studies for this compound

The collective SAR data provide several key principles for the rational design of compounds based on the this compound scaffold, particularly for targeting the 5-HT2A receptor.

Essential Role of the N-Benzyl Moiety : The N-benzyl group is a critical addition for achieving high potency. Simple N-alkylation with small groups (e.g., methyl, ethyl) typically decreases affinity, whereas the N-benzyl substitution provides a substantial boost. europeanreview.org

Primacy of the Ortho-Position Substituent : For maximal potency, a substituent on the N-benzyl ring is preferred at the ortho (2-) position. Oxygen-containing groups like methoxy (-OCH3) or hydroxyl (-OH) at this position are particularly effective at enhancing 5-HT2A receptor affinity and agonist activity. nih.govnih.gov

Selectivity through Receptor Affinity Modulation : The N-(2-methoxybenzyl) substitution pattern enhances selectivity for 5-HT2A over other serotonin receptors, such as 5-HT1A. This is a crucial design principle for developing more targeted pharmacological tools. nih.govresearchgate.net

These principles guide medicinal chemists in designing novel ligands with tailored potency and selectivity, highlighting the power of systematic SAR studies in molecular design.

Pharmacological Characterization and Receptor Interaction Profiles

In Vitro Receptor Binding Assays for N-(2-methoxybenzyl)cyclopentanamine and Analogs

The pharmacological characteristics of this compound and its analogs have been primarily elucidated through in vitro receptor binding assays. These assays are crucial for determining the affinity of a compound for specific receptor subtypes, which is a key indicator of its potential biological activity. nih.gov Competitive binding experiments, which measure the concentration of a ligand required to displace a standard radioligand from a receptor (IC50 value), are commonly used to rank the relative receptor binding affinities. nih.gov

Studies on N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) reveal that the N-2-methoxybenzyl substitution significantly influences receptor binding affinity. nih.gov This substitution has been shown to increase binding affinity at several key receptor families, including serotonergic, adrenergic, dopaminergic, and histaminergic receptors. nih.govsci-hub.se

Serotonergic Receptor Subtype Interactions (5-HT2A, 5-HT2B, 5-HT2C, 5-HT1A)

This compound analogs, particularly the NBOMe series, exhibit potent interactions with serotonergic receptors. nih.gov These compounds generally show high affinity for the 5-HT2 family of receptors. nih.govnih.gov

5-HT2A Receptor: The N-2-methoxybenzyl substitution significantly increases binding affinity for the 5-HT2A receptor. nih.govnih.gov NBOMe compounds are very potent 5-HT2A receptor agonists, with some analogs like 25I-NBOMe demonstrating subnanomolar affinity. nih.govnih.gov This high affinity is a defining characteristic of this class of compounds. nih.govnih.govnih.gov For instance, 25N-NBOMe, a derivative, displays a Ki value of 0.144 nM for the 5-HT2A receptor. medchemexpress.com Studies on N-benzylated-5-methoxytryptamine analogues also indicate that the N-2-methoxybenzyl substituent can be optimal for activation of the 5-HT2A receptor. nih.gov

5-HT2B Receptor: Potent interactions are also observed at the 5-HT2B receptor for NBOMe compounds. nih.gov However, the affinity and potency at the 5-HT2B receptor are generally lower compared to the 5-HT2A or 5-HT2C receptors. nih.gov

5-HT2C Receptor: NBOMe analogs demonstrate high affinity for the 5-HT2C receptor. nih.govresearchgate.net For example, 25N-NBOMe has a Ki value of 1.06 nM at this receptor subtype. medchemexpress.com The N-2-methoxybenzyl substitution enhances the binding affinity at 5-HT2C receptors compared to their 2C parent compounds. nih.gov

5-HT1A Receptor: In contrast to the 5-HT2 receptors, the N-2-methoxybenzyl substitution generally leads to a reduction in binding affinity for the 5-HT1A receptor. nih.govsci-hub.se This results in a high 5-HT2A/5-HT1A selectivity ratio for NBOMe drugs. nih.gov While some N-(2-methoxyphenyl)piperazine derivatives have been designed as high-affinity 5-HT1A ligands, the NBOMe-phenethylamine scaffold typically shows lower affinity for this receptor. mdpi.comresearchgate.netnih.govnih.gov

Interactive Table: Serotonergic Receptor Binding Affinities (Ki, nM) of selected N-(2-methoxybenzyl) Analogs

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

|---|---|---|---|

| 25N-NBOMe | 0.144 medchemexpress.com | 1.06 medchemexpress.com | >1000 nih.gov |

| 25I-NBOMe | 0.04 nih.gov | - | >1000 nih.gov |

| 25H-NBOMe | - | - | >100 nih.gov |

Adrenergic Receptor Subtype Interactions (α1)

This compound analogs, specifically the NBOMe series, exhibit affinity for α1 adrenergic receptors. nih.gov The N-2-methoxybenzyl substitution has been found to increase the binding affinity at this receptor subtype. nih.govsci-hub.se The affinity for α1 receptors is in the range of 0.3-0.9 μM for NBOMe drugs, suggesting a potential for stimulant-like properties due to these interactions. nih.gov

Dopaminergic Receptor Subtype Interactions (D1-3)

The interaction of NBOMe compounds with dopaminergic receptors (D1-3) is generally low. nih.gov The N-2-methoxybenzyl substitution does lead to an increase in binding affinity at D1-3 receptors compared to the parent 2C compounds, but the resulting affinities are still mostly weak (most Ki > 1 μM). nih.govsci-hub.se LSD, in comparison, exhibits high-affinity binding to dopamine (B1211576) D1-D3 receptors. sci-hub.se

Histaminergic Receptor Subtype Interactions (H1)

A significant increase in binding affinity for the H1 histaminergic receptor is observed with the N-2-methoxybenzyl substitution in the NBOMe series. nih.gov This substitution increased H1 receptor binding by an average of 65-fold, resulting in high-affinity binding for several NBOMe drugs. sci-hub.se

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

This compound analogs and related compounds show high-affinity binding to the trace amine-associated receptor 1 (TAAR1). nih.govsci-hub.se However, the N-2-methoxybenzyl substitution tends to reduce the binding affinity to TAAR1 compared to their 2C counterparts. nih.govsci-hub.se Despite this reduction, the affinity remains significant, with Ki values typically in the range of 0.06-2.2 μM. nih.gov It is important to note that these studies were conducted using rat/mouse TAAR1. nih.gov

NMDA Receptor Subunit (e.g., NR2B) Binding Characterization

While direct studies on this compound itself are limited in this area, research on structurally related compounds provides some insight. For example, (E)-N-(2-methoxybenzyl)-3-phenyl-acrylamidine, which also contains the N-(2-methoxybenzyl) moiety, has been identified as a highly potent and selective antagonist for the NR2B subtype of the NMDA receptor, with a Ki value of 0.7 nM. nih.gov This suggests that the N-(2-methoxybenzyl group can be a key pharmacophore for high-affinity binding to the NR2B subunit.

Interactive Table: Receptor Binding Affinities (Ki, μM) of NBOMe Analogs at Non-Serotonergic Receptors

| Receptor Subtype | General Ki Range for NBOMe Drugs |

|---|---|

| Adrenergic α1 | 0.3 - 0.9 nih.gov |

| Dopaminergic D1-3 | > 1 nih.gov |

| Histaminergic H1 | High Affinity (Increased by substitution) sci-hub.se |

| TAAR1 | 0.06 - 2.2 nih.gov |

Computational Chemistry and Molecular Modeling of N 2 Methoxybenzyl Cyclopentanamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules like N-(2-methoxybenzyl)cyclopentanamine. These methods model the electron distribution to predict molecular geometry, orbital energies, and reactivity indicators.

Detailed research findings indicate that DFT methods, such as B3LYP, are widely used to optimize molecular structures and calculate key electronic parameters. scirp.orgmdpi.com For analogous compounds, calculations often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding and predicting how the molecule will interact with biological receptors and other molecules. scirp.orgdntb.gov.ua For this compound, the oxygen of the methoxy (B1213986) group and the nitrogen of the amine would be expected to be nucleophilic sites.

Table 1: Theoretical Electronic Properties Calculated via DFT (Note: This table is illustrative, based on typical parameters obtained for analogous aromatic amine compounds in computational studies.)

| Parameter | Typical Calculated Value | Significance |

| E(HOMO) | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -0.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |

| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Total Energy | Varies (e.g., -1426 a.u.) mdpi.com | The total electronic energy of the optimized geometry in a vacuum. |

Molecular Dynamics Simulations to Investigate Binding Conformations

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a ligand-receptor complex over time. These simulations model the movements and interactions of atoms and molecules, providing a detailed view of how this compound might bind to a protein target and the stability of its binding pose.

In studies of similar ligands interacting with receptors like the nicotinic acetylcholine (B1216132) receptors (nAChRs), MD simulations are used to explore the conformational changes that occur upon binding. researchgate.net The simulation tracks the trajectory of the ligand within the binding pocket, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex. The stability of these interactions over the simulation time (often measured in nanoseconds) can confirm the viability of a docking pose and provide insights into the binding affinity. For this compound, MD simulations could reveal the preferred orientation of the methoxybenzyl and cyclopentanamine groups within a receptor's binding site.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. mdpi.com For this compound and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a significant target for compounds with a similar scaffold. researchgate.netnih.govnih.gov Docking studies of related N-benzylphenethylamine compounds into the α7 nAChR binding site have identified key interactions. These often involve hydrogen bonding with backbone atoms and π-cation or π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the binding pocket. nih.gov While specific docking studies on this compound with PPARγ, TNFα, or COX2 are not widely reported, the methodology would be the same: predicting the binding pose and estimating the binding affinity, often expressed as a docking score. Lower (more negative) scores generally indicate a higher predicted binding affinity.

Table 2: Illustrative Molecular Docking Scores for Ligands at nAChR Targets (Data compiled from studies on analogous compounds to demonstrate typical results)

| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Nicotine | α7 nAChR | -59.54 researchgate.net | TrpB, TyrC1, TyrC2 researchgate.net |

| NNN (N-Nitrosonornicotine) | α7 nAChR | -70.86 researchgate.net | TrpB, TyrA, TyrC1 researchgate.net |

| NNK | α7 nAChR | -71.06 researchgate.net | TrpB, TyrC1, TyrC2 researchgate.net |

| Benzylidene Anabaseine Analog | α7 nAChR | Not specified (focus on pharmacophore) | Trp-148 nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov For the derivatives of this compound, a QSAR model could be developed to predict their binding affinity or functional activity at a specific receptor based on their physicochemical properties (descriptors).

The process involves creating a dataset of derivatives with known activities (e.g., IC50 or Ki values), calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods like Partial Least Squares (PLS) to build a mathematical model. nih.gov A robust QSAR model is characterized by high values for the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), indicating good predictive power. nih.govresearchgate.net Such a model can guide the synthesis of new derivatives by predicting which structural modifications are most likely to improve activity.

Table 3: Key Statistical Parameters in a Typical QSAR Model (Based on general principles from QSAR studies)

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Correlation Coefficient | R² | > 0.6 | Indicates the fraction of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). |

| Cross-validated R² | q² | > 0.5 | Measures the predictive ability of the model, determined by systematically leaving out data points during model construction. |

| Standard Deviation | s | Low value | Represents the standard deviation of the residuals, indicating the model's accuracy. |

| F-statistic | F | High value | A statistical test of the overall significance of the regression model. |

In Silico Screening and Virtual Library Design for Analog Development

In silico screening and virtual library design are essential components of modern drug discovery, allowing for the rapid evaluation of large numbers of compounds computationally. mdpi.comnih.gov Starting with a lead compound like this compound, these methods can be used to design and screen a virtual library of analogs to identify candidates with improved properties.

Virtual screening can be ligand-based or structure-based. Ligand-based methods, such as pharmacophore modeling or shape similarity searching, look for new molecules that share the key chemical features of the known active compound. click2drug.org Structure-based virtual screening involves docking compounds from a large library (such as ChemDiv, MayBridge, or Enamine) into the 3D structure of a protein target. nih.gov The top-scoring hits are then selected for further investigation. This approach allows researchers to efficiently explore a vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly accelerating the discovery of novel and more potent analogs.

Preclinical in Vitro and in Vivo Pharmacological Studies Mechanism Focused

Cellular Assays for Receptor Activation and Signal Transduction Pathways

Cellular assays are fundamental in determining the functional activity of compounds like N-(2-methoxybenzyl)cyclopentanamine and its analogs at their target receptors. One of the key in vitro methods used to assess the agonist activity of these compounds at serotonin (B10506) 5-HT2A receptors is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation. In this assay, cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, a signaling cascade is initiated, leading to the release of calcium from intracellular stores, which is detected as a change in fluorescence.

For N-benzyl-substituted phenethylamines, this method has been instrumental in quantifying their potency and efficacy. For instance, N-(2-methoxybenzyl) compounds have been shown to be potent agonists at the 5-HT2A receptor in such assays. nih.gov The functional activity of these compounds is typically distributed over a wide range, with some exhibiting potencies in the subnanomolar range. nih.gov The N-(2-hydroxybenzyl) substituted analogs have generally demonstrated the highest activity at the 5-HT2A receptor in these functional assays. nih.gov

Neurochemical Pharmacology of this compound and Analogs

The neurochemical pharmacology of this compound and its phenethylamine (B48288) analogs (NBOMes) is characterized by their high affinity and agonist activity, primarily at the serotonin 5-HT2A and 5-HT2C receptors. nih.govrti.org The addition of an N-benzyl group, particularly an N-(2-methoxybenzyl) group, to the phenethylamine scaffold dramatically increases the compound's affinity for the 5-HT2A receptor. nih.gov

Studies have shown that NBOMe compounds, such as 25I-NBOMe, exhibit subnanomolar affinity for the 5-HT2A receptor. nih.gov In vitro pharmacology studies have been conducted on a range of N-benzylphenethylamines to determine their binding affinities (Ki) and functional potencies (EC50) at human 5-HT2A and rat 5-HT2C receptors. nih.gov These studies utilize radioligand competition binding assays to determine the affinity of the compounds for the receptors. nih.gov The results consistently show that these compounds are highly potent agonists. rti.org

| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) | Reference |

|---|---|---|---|

| 25B-NBOMe | 1.0 | 0.17 | nih.gov |

| 25C-NBOMe | 0.5 | 0.044 | researchgate.net |

| 25I-NBOMe | 0.2 | 0.044 | nih.govresearchgate.net |

Investigating Molecular Pathways and Biological Targets

Investigations into the molecular pathways affected by this compound analogs have begun to shed light on their cellular effects beyond receptor activation. Studies on compounds like 25H-NBOMe and 25H-NBOH have identified gene expression patterns associated with the activation of synaptic transmission and neuronal excitability. researchgate.net Furthermore, these studies have observed the activation of signaling pathways and biological processes related to addiction and oxidative stress, alongside an inhibition of the inflammatory response following drug exposure. researchgate.net

Currently, there is a lack of specific data on the enzyme inhibition and activation profiling for this compound. Research in this area for the broader class of N-benzylphenethylamines is also limited. While the primary mechanism of action is understood to be receptor agonism, the potential for these compounds to interact with various enzymes remains an area for future investigation. Understanding these interactions could provide a more comprehensive picture of their pharmacological and toxicological profiles.

Evaluation in Animal Models of Receptor-Mediated Effects (e.g., Head-twitch response in mice)

The head-twitch response (HTR) in mice is a well-established in vivo behavioral assay used as a proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans. wikipedia.org This rapid, side-to-side head movement is consistently induced by serotonergic psychedelics. wikipedia.org Numerous N-benzylphenethylamine analogs have been evaluated using this model.

Studies have shown that compounds like 25I-NBOMe are highly potent in inducing the HTR in mice. nih.gov For instance, 25I-NBOMe was found to be 14 times more potent than its non-N-benzylated counterpart, 2C-I, in eliciting this response. nih.gov The HTR induced by these compounds can be completely blocked by the selective 5-HT2A antagonist M100907, confirming that this behavioral effect is mediated by the 5-HT2A receptor. nih.gov The potency of NBOMes in the HTR assay generally correlates with their binding affinities and agonist potencies at the 5-HT2A receptor. nih.gov

| Compound | HTR Potency (ED50, µmol/kg) | Animal Model | Reference |

|---|---|---|---|

| 25I-NBOMe | 0.17 | C57BL/6J mice | nih.gov |

| 2C-I | 2.42 | C57BL/6J mice | nih.gov |

| 25C-NBOMe | - | SD rats | nih.gov |

Note: A specific ED50 value for 25C-NBOMe was not provided in the source, but it was noted to be 26-fold more potent than 2C-C in inducing wet dog shakes (WDS) in rats, a similar 5-HT2A receptor-mediated behavior.

Brain Distribution and Receptor Occupancy Studies in Preclinical Models

Understanding the distribution of a compound in the brain and its engagement with its target receptors is crucial for interpreting its pharmacological effects. Studies on the N-benzylphenethylamine analog, 25I-NBOMe, have shown that it readily crosses the blood-brain barrier and accumulates in various brain regions. researchgate.netconsensus.app Following administration in rats, 25I-NBOMe was detected in the nucleus accumbens, frontal cortex, hippocampus, and striatum. researchgate.net Chronic administration led to an accumulation of the drug in brain tissue. researchgate.net

Receptor occupancy studies, often utilizing positron emission tomography (PET), provide a direct measure of a drug's binding to its target in the living brain. For the NBOMe class of compounds, radiolabeled versions such as [11C]Cimbi-36 have been developed and used in PET studies to map the distribution and occupancy of 5-HT2A and 5-HT2C receptors in the mammalian brain. nih.gov These studies are critical for establishing the relationship between the dose of a drug, the extent of receptor binding in the brain, and the resulting behavioral and physiological effects.

Future Directions and Research Gaps in N 2 Methoxybenzyl Cyclopentanamine Research

Emerging Biological Targets and Pharmacological Hypotheses

The N-(2-methoxybenzyl) moiety is a key structural feature known to confer high potency and selectivity for specific neuroreceptors. In related series, such as the N-benzylphenethylamines (NBOMes), this substitution dramatically increases binding affinity for the serotonin (B10506) 5-HT2A receptor. sci-hub.senih.gov The addition of the N-(2-methoxybenzyl) group to various 2,5-dimethoxy-substituted phenethylamines (2C compounds) has been shown to enhance affinity for serotonergic 5-HT2A and 5-HT2C receptors, as well as for adrenergic α1 receptors. nih.gov Conversely, this substitution tends to reduce affinity for the 5-HT1A receptor, leading to compounds with high 5-HT2A/5-HT1A selectivity ratios. nih.gov

Based on these precedents, it is hypothesized that N-(2-methoxybenzyl)cyclopentanamine is a potent agonist or partial agonist at the 5-HT2A receptor. This receptor is a primary target for classic psychedelic compounds and is deeply implicated in the regulation of perception, mood, and cognition. wikipedia.org Dysregulation of the 5-HT2A receptor system is associated with psychiatric conditions like depression and schizophrenia. wikipedia.org Therefore, a primary research direction is to experimentally validate the binding affinity and functional activity of this compound at the 5-HT2A receptor and other serotonin receptor subtypes.

Further investigation should also explore its interaction with other potential targets, including:

Adrenergic Receptors: Given that NBOMe compounds show affinity for α1-adrenergic receptors, exploring this interaction is crucial as it could contribute to a unique pharmacological profile, potentially influencing stimulant-like effects. nih.gov

Dopamine (B1211576) and Histamine Receptors: The N-2-methoxybenzyl substitution has been noted to increase affinity for D1-3 and H1 receptors in some phenethylamine (B48288) analogs, warranting screening for this compound. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is another target of related psychoactive compounds, and its modulation can influence monoaminergic systems. nih.gov

Advanced Synthetic Strategies for Complex Analogs

The synthesis of this compound can likely be achieved through established chemical reactions. A primary method is reductive amination , a robust and widely used technique for forming amines. researchgate.netyoutube.comyoutube.com This process would involve the reaction of cyclopentanone (B42830) with 2-methoxybenzylamine (B130920), typically in the presence of a reducing agent like sodium cyanoborohydride, to form the target secondary amine. youtube.comyoutube.com This reaction first forms an intermediate imine or enamine, which is then reduced in situ to yield the final product. youtube.com

Future research should focus on developing advanced and efficient synthetic routes to not only produce this compound but also to generate a library of complex analogs for structure-activity relationship (SAR) studies. These strategies could include:

Catalytic Reductive Amination: Employing heterogeneous catalysts, such as ruthenium or platinum-based systems, can offer greener and more efficient alternatives to traditional reducing agents for the synthesis of cyclopentylamine (B150401) derivatives. researchgate.net

Enzymatic Reductive Hydrazinations: The use of enzymes like imine reductases (IREDs) presents a novel biocatalytic approach for creating substituted cyclic amines with high selectivity and under mild conditions. nih.gov

Combinatorial Synthesis: By varying the cyclic ketone (e.g., using substituted cyclopentanones or different ring sizes like cyclohexanone) and the substituted benzylamine, a diverse range of analogs can be created. This would allow for a systematic exploration of how structural modifications impact pharmacological activity. For example, altering the position or nature of the substituent on the benzyl (B1604629) ring could fine-tune receptor selectivity and functional efficacy.

The synthesis of these analogs is critical for identifying compounds with optimized therapeutic properties, such as enhanced selectivity for a specific receptor subtype or improved metabolic stability.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond simple receptor binding and understand the full biological impact of this compound, a significant research gap to address is the lack of systems-level mechanistic data. The integration of multi-omics technologies offers a powerful approach to achieve a holistic understanding of how this compound affects cellular and organismal systems. nih.gov This involves combining data from different biological layers to build a comprehensive picture of the molecule's mechanism of action.

A future research framework could involve:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters gene expression in target cells (e.g., neurons). This could reveal the downstream signaling pathways and gene regulatory networks activated by receptor engagement.

Proteomics: Quantifying changes in protein expression and post-translational modifications following compound exposure. This would provide insight into the specific signaling proteins, enzymes, and structural components affected.

Metabolomics: Profiling the changes in small-molecule metabolites to understand the compound's impact on cellular metabolism and neurotransmitter pathways.

Data Integration: Employing computational tools to integrate these diverse datasets. This can help identify key pathways, predict biomarkers of response, and build comprehensive models of the compound's effects, bridging the gap from molecular interaction to functional outcome. nih.gov

Such an approach would be invaluable for uncovering novel mechanisms, identifying potential off-target effects, and discovering biomarkers for therapeutic applications.

Development of Novel Computational Methodologies

In parallel with experimental work, the development and application of novel computational methodologies are essential for accelerating research on this compound and its analogs. These in silico approaches can guide experimental design, rationalize observed activities, and predict the properties of new chemical entities.

Key computational strategies include:

Molecular Docking: This technique can be used to model the interaction between this compound and its hypothesized targets, such as the 5-HT2A receptor. ekb.egtandfonline.com Docking studies can predict the binding pose, identify key amino acid residues involved in the interaction, and estimate binding affinity, providing a structural basis for the compound's activity. tandfonline.com

Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, molecular geometry, and reactivity of the compound. tandfonline.com This information is valuable for understanding its intrinsic chemical behavior and for parameterizing more advanced molecular simulations.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its receptor target over time, providing insights into the stability of the interaction and the conformational changes induced in the receptor upon binding.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. tandfonline.com This is crucial for early-stage drug discovery to deprioritize compounds with likely poor pharmacokinetic profiles or high toxicity.

By combining these computational approaches, researchers can build predictive models that accelerate the design-synthesis-test cycle for developing novel therapeutic agents based on this scaffold.

Therapeutic Potential and Research Applications Beyond Prohibited Uses

While related compounds are associated with abuse, the unique pharmacology of potent and selective 5-HT2A receptor modulators suggests significant therapeutic potential for this compound. wikipedia.orgacs.org The 5-HT2A receptor is a key target for treating a variety of psychiatric and neurological disorders. acs.orgacs.org

Future research should focus on exploring its utility in the following areas:

Neuropsychiatric Disorders: Agonists at the 5-HT2A receptor are being actively investigated as rapid-acting antidepressants and for the treatment of conditions like post-traumatic stress disorder (PTSD) and anxiety. nih.govacs.org this compound could serve as a lead compound for developing novel, non-hallucinogenic "psychoplastogens"—compounds that can promote neural plasticity and have therapeutic effects.

Cluster Headaches and Migraines: The serotonin system is implicated in the pathophysiology of severe headaches, and 5-HT2A modulators have been investigated as potential treatments. acs.orgmdpi.com

As a Research Tool: Due to its likely high potency and selectivity for the 5-HT2A receptor, this compound could be an invaluable pharmacological tool. It can be used in vitro and in vivo to probe the function of the 5-HT2A receptor system, helping to elucidate its role in complex brain functions like learning, memory, and sensory processing. wikipedia.org

By focusing on these legitimate therapeutic and research applications, the scientific community can explore the potential benefits of this chemical scaffold, moving the conversation beyond its association with illicit substances.

Data Tables

Table 1: Potential Research Applications of this compound

| Research Area | Application | Rationale |

| Neuropharmacology | Lead compound for novel antidepressants | Hypothesized potent 5-HT2A receptor agonist activity, a target for rapid-acting antidepressants. nih.govacs.org |

| Neuroscience | Pharmacological tool to probe 5-HT2A function | High potency and selectivity allow for precise investigation of receptor pathways in vitro and in vivo. nih.gov |

| Medicinal Chemistry | Scaffold for Structure-Activity Relationship (SAR) studies | Serves as a parent compound for creating analogs to map interactions with CNS receptors. |

| Neurology | Investigational agent for headache disorders | Modulation of the 5-HT2A receptor is a target for migraine and cluster headache treatment. acs.orgmdpi.com |

Q & A

Q. What synthetic routes are available for preparing N-(2-methoxybenzyl)cyclopentanamine, and what are their key methodological considerations?

- Methodological Answer : A common approach involves reductive amination between cyclopentanamine and 2-methoxybenzaldehyde. For example, similar syntheses (e.g., N-(2-methoxybenzyl)-acetamide) use ethanol as a solvent, reflux conditions (6 hours), and stoichiometric control of reactants (1:1 molar ratio) to optimize yield . Post-reaction purification via recrystallization (e.g., ethanol) ensures product purity. Key considerations include reaction temperature control to avoid side products and solvent selection to enhance solubility of intermediates.

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Chromatography-mass spectrometry (LC-MS) is critical for purity assessment and structural confirmation. For positional isomers (e.g., NBOMe derivatives), reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) achieves baseline separation. Mass spectral fragmentation patterns (e.g., m/z peaks corresponding to molecular ions and benzyl cleavage products) provide structural validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) further confirms substitution patterns, particularly the methoxybenzyl moiety.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors (S22) .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation.

- Waste Disposal : Neutralize acidic/basic residues before disposal in compliance with local hazardous waste regulations.

Advanced Research Questions

Q. What experimental strategies are used to study the receptor-binding affinity of this compound derivatives?

- Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled ligands) quantify affinity for serotonin receptors (e.g., 5-HT2A). For example:

Competitive Binding : Incubate test compounds with 5-HT2A-transfected cell membranes and a radioligand (e.g., ³H-ketanserin).

Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

NBOMe analogs (structurally related) show sub-nanomolar 5-HT2A affinity (Kᵢ = 0.1–1 nM), suggesting similar derivatives may require low-dose in vivo testing .

Q. How can radiolabeled this compound be synthesized for pharmacokinetic studies?

- Methodological Answer : Carbon-11 radiolabeling in the methoxy group:

Precursor Preparation : Use desmethyl intermediates (e.g., 2-hydroxybenzyl derivatives).

Radiosynthesis : React with [¹¹C]methyl iodide in dimethyl sulfoxide (DMSO) at 80°C for 5 minutes.

Purification : HPLC with a semi-preparative C18 column (radiochemical purity >99%, specific activity ~78 GBq/µmol) .

Applications include biodistribution studies in rodents, with tissue sampling (e.g., brain, liver) post-IV administration.

Q. What computational tools are available to predict the physicochemical properties of this compound?

- Methodological Answer : Quantum Chemistry and QSPR Models :

- Software : Gaussian (DFT calculations) for optimizing molecular geometry and predicting logP (lipophilicity).

- Databases : CC-DPS integrates neural networks to predict solubility, pKa, and blood-brain barrier permeability .

Example output for analogs:

| Property | Predicted Value |

|---|---|

| logP | 2.8 |

| Aqueous Solubility | 0.12 mg/mL |

| 5-HT2A Binding | High affinity |

Q. How do researchers address contradictions in pharmacological data for this compound analogs?

- Methodological Answer : Case Study : Discrepancies in 5-HT2A agonism vs. antagonism across studies may arise from:

- Assay Conditions : Cell type (e.g., transfected HEK vs. neuronal cells) and coupling efficiency (Gαq vs. Gαi).

- Functional Selectivity : Ligand-specific biased signaling (e.g., β-arrestin recruitment vs. calcium flux).

Resolution involves parallel assays (e.g., ERK phosphorylation and IP₁ accumulation) and molecular dynamics simulations to map ligand-receptor interactions .

Regulatory and Analytical Considerations

Q. What regulatory frameworks govern the use of this compound in preclinical research?

- Methodological Answer :

Q. How can positional isomers of this compound be differentiated analytically?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) combined with tandem MS/MS :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.